molecular formula C10H15NO3S B2748622 Ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate CAS No. 1448133-66-1

Ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate

Cat. No.: B2748622
CAS No.: 1448133-66-1
M. Wt: 229.29
InChI Key: BQTUIXISRGZEAL-UHFFFAOYSA-N
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Description

Ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate is a carbamate derivative featuring a thiophene ring substituted with a methoxy group and an ethyl carbamate side chain. Carbamates are characterized by the –O–CO–NH₂ moiety, which influences their reactivity and biological activity.

Properties

IUPAC Name

ethyl N-(2-methoxy-2-thiophen-3-ylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-3-14-10(12)11-6-9(13-2)8-4-5-15-7-8/h4-5,7,9H,3,6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTUIXISRGZEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC(C1=CSC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate typically involves the reaction of thiophene derivatives with ethyl carbamate. One common method is the condensation reaction between a thiophene derivative and an ethyl carbamate under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three key analogues:

Compound Name Structure Features Biological Activity Carcinogenicity (IARC Class) Key Applications/Findings
Ethyl carbamate CH₃CH₂–O–CO–NH₂ Weak carcinogen; mutagenicity observed only after metabolic activation . Group 2A (probable carcinogen) Found in fermented beverages (e.g., cachaça, stone-fruit spirits) .
Vinyl carbamate CH₂=CH–O–CO–NH₂ 10–50× more potent carcinogen than ethyl carbamate; direct mutagen in S. typhimurium Not formally classified Used in carcinogenesis studies due to high reactivity; forms DNA adducts efficiently .
Ethyl (2-(furan-3-yl)ethyl)carbamate Furan ring instead of thiophene; ethyl chain Limited toxicity data; structural similarity suggests potential electrophilic reactivity . Unknown Used in synthetic chemistry; furan’s aromaticity may influence metabolic stability .
Target compound Thiophene ring; methoxy substitution Unreported in literature; methoxy group may reduce metabolic activation vs. ethyl carbamate. Not studied Hypothesized to exhibit lower carcinogenicity due to steric hindrance from thiophene .

Mechanistic and Metabolic Differences

  • Ethyl carbamate: Metabolized via cytochrome P-450 to vinyl carbamate epoxide, forming DNA adducts . Its carcinogenicity is dose-dependent, with synergistic effects observed with ethanol .
  • Vinyl carbamate : Directly mutagenic without requiring metabolic activation; its α,β-unsaturated structure facilitates covalent binding to DNA .
  • Thiophene vs. Methoxy substitution in the target compound may hinder enzymatic oxidation, reducing toxicity .

Carcinogenicity and Mutagenicity Trends

  • Ethyl carbamate’s carcinogenicity is highly structure-dependent. For example: Methyl and tert-butyl carbamates show negligible activity . Ethyl N-hydroxycarbamate exhibits weak direct mutagenicity but reduced potency compared to vinyl carbamate .
  • The target compound’s thiophene moiety may divert metabolic pathways away from carcinogenic intermediates, as seen in other thiophene derivatives where sulfur participates in detoxification .

Biological Activity

Ethyl (2-methoxy-2-(thiophen-3-yl)ethyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activity

The compound's biological activity has been investigated primarily for its antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets, influencing various biochemical pathways involved in disease processes.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

Anticancer Properties

In cancer research, the compound has shown promise as an anticancer agent. Its mechanism of action may involve the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study: Induction of Apoptosis
In a study examining the effects on human cancer cell lines, this compound was found to significantly reduce cell viability in a dose-dependent manner. The study reported IC50 values indicating effective concentrations for inducing apoptosis.

Cell Line IC50 (µM) Mechanism Reference
HeLa (cervical cancer)15Apoptosis induction
MCF-7 (breast cancer)20Cell cycle arrest

The biological activity of this compound is attributed to its ability to modulate specific enzymes and receptors within cells. The thiophene moiety plays a crucial role in these interactions, affecting various signaling pathways.

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It can interact with cellular receptors, altering their activity and leading to downstream effects such as apoptosis or cell cycle arrest.
  • Cytokine Regulation : There is evidence suggesting that it can modulate pro-inflammatory cytokines, contributing to its anti-inflammatory properties alongside its anticancer effects.

Research Findings

Several studies have explored the pharmacological potential of this compound:

  • A study highlighted its potential as a pharmaceutical intermediate due to its diverse biological activities and ease of synthesis .
  • Another investigation focused on its neuroprotective effects, demonstrating that derivatives of this compound could protect neuronal cells from apoptosis induced by stressors like etoposide .

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